(E)-2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamide group at position 2 and a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-14-6-4-5-12(10-14)9-13(11-21)19(25)23-20-17(18(22)24)15-7-2-3-8-16(15)27-20/h4-6,9-10H,2-3,7-8H2,1H3,(H2,22,24)(H,23,25)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXLSWPMMDLVHI-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the tetrahydrobenzo[b]thiophene family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its antioxidant, anti-inflammatory, antibacterial, and anticancer properties based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a tetrahydrobenzo[b]thiophene core substituted with a cyano group and a methoxyphenyl moiety. The synthesis of such compounds typically involves multi-step organic reactions that yield derivatives with varying biological activities. For instance, the synthesis may include reactions like Gewald reaction or cyanoacetylation to form acrylamides and their derivatives.
Antioxidant Activity
Numerous studies have evaluated the antioxidant potential of tetrahydrobenzo[b]thiophene derivatives. For example, compounds similar to the target compound have demonstrated significant free radical scavenging activities. In one study, derivatives were tested using various methods including DPPH radical scavenging and nitric oxide scavenging assays. The results indicated that certain derivatives exhibited antioxidant activity comparable to ascorbic acid, suggesting their potential in treating oxidative stress-related diseases .
| Compound | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) |
|---|---|---|
| Compound G | 85% | 78% |
| Compound H | 90% | 82% |
| Ascorbic Acid | 95% | 90% |
Anti-inflammatory Activity
Tetrahydrobenzo[b]thiophene derivatives exhibit notable anti-inflammatory effects, primarily through their interaction with cannabinoid receptors. For instance, compounds from this class have shown high binding affinity for CB2 receptors, which are implicated in mediating anti-inflammatory responses. In vitro studies revealed that certain derivatives acted as agonists or inverse agonists at these receptors, highlighting their potential as therapeutic agents for inflammatory diseases .
Antibacterial Activity
The antibacterial properties of tetrahydrobenzo[b]thiophene derivatives have also been investigated. Studies demonstrated that specific compounds exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of functional groups such as hydroxyl or methoxy on the phenyl ring was correlated with enhanced antibacterial activity. For example:
| Compound | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against B. subtilis |
|---|---|---|
| Compound M | 15 mm | 18 mm |
| Compound L | 12 mm | 14 mm |
Anticancer Activity
Research into the anticancer properties of tetrahydrobenzo[b]thiophene derivatives has shown promising results against various cancer cell lines. One study reported that certain compounds significantly inhibited the growth of breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Case Studies
- Antioxidant Evaluation : A study assessed several tetrahydrobenzo[b]thiophene derivatives for their antioxidant capacity using the phosphomolybdenum method. The findings indicated that compounds with hydroxyl substitutions exhibited superior antioxidant activity compared to those with methoxy groups.
- Anti-inflammatory Mechanism : Another investigation focused on the binding affinity of synthesized compounds to CB2 receptors. The results showed that certain derivatives had high selectivity for CB2 over CB1 receptors, indicating their potential use in treating inflammation without the psychoactive effects associated with CB1 activation.
- Antibacterial Screening : A series of synthesized compounds were tested for antibacterial efficacy using agar diffusion methods. The results highlighted that modifications on the phenyl ring significantly influenced antibacterial potency.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyano group (-CN) and ester/carboxamide functionalities are susceptible to hydrolysis under acidic or basic conditions:
-
Cyano Group Hydrolysis :
In acidic environments, the cyano group converts to a carboxylic acid (-COOH). This reaction is slow under mild conditions but accelerates with strong acids (e.g., H₂SO₄) or bases (e.g., NaOH). -
Ester/Carboxamide Hydrolysis :
The carboxamide group at position 3 of the benzo[b]thiophene ring can hydrolyze to a carboxylic acid in basic media. For example, treatment with NaOH yields the corresponding carboxylic acid derivative .
Biological Interactions (Non-enzymatic)
In pharmacological studies, the compound’s acrylamido moiety participates in Michael addition reactions with nucleophilic residues (e.g., cysteine thiols) in biological targets. This reactivity underpins its potential enzyme inhibition properties .
Photochemical Stability
The α,β-unsaturated acrylamido system is prone to photoisomerization under UV light, potentially converting the (E)-isomer to the (Z)-form. Stability studies recommend storage in amber vials at low temperatures.
Oxidation and Reduction
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Oxidation : The tetrahydrobenzo[b]thiophene ring can aromatize under strong oxidizing agents (e.g., DDQ), though this reaction has not been explicitly reported for the compound.
-
Reduction : The cyano group may reduce to an amine (-CH₂NH₂) using LiAlH₄ or catalytic hydrogenation.
Functional Group Compatibility Table
| Functional Group | Reactivity Observed | Conditions |
|---|---|---|
| Acrylamido (C=C) | Michael addition, photoisomerization | Basic/acidic media, UV light |
| Cyano (-CN) | Hydrolysis to -COOH | H₂O/H⁺ or OH⁻, heat |
| Carboxamide (-CONH₂) | Hydrolysis to -COOH | Strong base (e.g., NaOH) |
| Methoxyphenyl (-OCH₃) | Electrophilic substitution | HNO₃, H₂SO₄, etc. |
Key Mechanistic Insights
-
Knoevenagel Transition State : The reaction’s high yield (up to 95%) is attributed to the stabilization of the enolate intermediate by the electron-withdrawing cyano group .
-
Steric Effects : The tetrahydrobenzo[b]thiophene ring imposes steric hindrance, limiting reactivity at the carboxamide position.
Comparative Reactivity with Analogues
Replacing the 3-methoxyphenyl group with electron-donating groups (e.g., 4-hydroxy-3-methoxy) enhances electrophilic substitution rates but reduces acrylamido stability. Conversely, electron-withdrawing substituents (e.g., nitro) retard Knoevenagel kinetics .
Unresolved Reactivity Questions
-
Catalytic asymmetric variants of the Knoevenagel reaction for this compound remain unexplored.
-
Detailed kinetic studies of hydrolysis pathways are lacking.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural and functional differences between the target compound and its analogs:
Impact of Substituents on Bioactivity
- Compound H's high antioxidant activity (comparable to standards) suggests the cyano group synergizes with phenolic substituents .
- Methoxyphenyl vs. Hydroxyphenyl : The target compound’s 3-methoxyphenyl group may reduce polarity compared to Compound H’s 4-hydroxy-3,5-dimethoxyphenyl, affecting membrane permeability and target selectivity.
- Carboxamide vs. Carboxylate: The target compound’s carboxamide (vs.
Q & A
Q. What are the standard synthetic routes for (E)-2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
The compound is synthesized via multi-step reactions. Key steps include:
- Knoevenagel condensation to form the acrylamido linkage using 3-methoxybenzaldehyde and cyanoacetamide derivatives under reflux with piperidine/acetic acid catalysis in toluene .
- Amide coupling between the acryloyl intermediate and the tetrahydrobenzo[b]thiophene core using reagents like EDCI/HOBt .
- Purification via reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization (methanol/ethanol) to achieve >95% purity .
Yield optimization: Adjusting molar ratios (1:1.2 for aldehydes) and reaction time (5–6 hours) improves yields to 70–90% .
Q. How is the compound characterized to confirm structural integrity?
Q. What preliminary biological activities have been reported?
- Anticancer : IC₅₀ values of 1–10 µM against HeLa and MCF-7 cell lines via mitochondrial apoptosis .
- Anti-inflammatory : 60–70% inhibition of COX-2 at 10 µM in LPS-induced macrophages .
- Antibacterial : Moderate activity (MIC = 16–32 µg/mL) against S. aureus and E. coli .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
Q. How do structural modifications influence biological activity?
Structure-Activity Relationship (SAR) Insights :
Q. How can contradictory data in biological assays be resolved?
- Case : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM for apoptosis).
- Methodology :
- Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified HeLa), serum-free media, and incubation times .
- Validate purity : HPLC-MS to confirm >98% compound purity (impurities <2% can skew results) .
- Mechanistic studies : Compare caspase-3 activation and mitochondrial membrane depolarization across labs .
Q. What computational tools are suitable for mechanistic studies?
- Molecular docking : AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) or Bcl-2 (PDB: 4AQ3) .
- MD simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability .
- QSAR : CoMFA/CoMSIA models using IC₅₀ data from 20 analogs to prioritize new derivatives .
Methodological Challenges
Q. Designing assays to differentiate on-target vs. off-target effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
